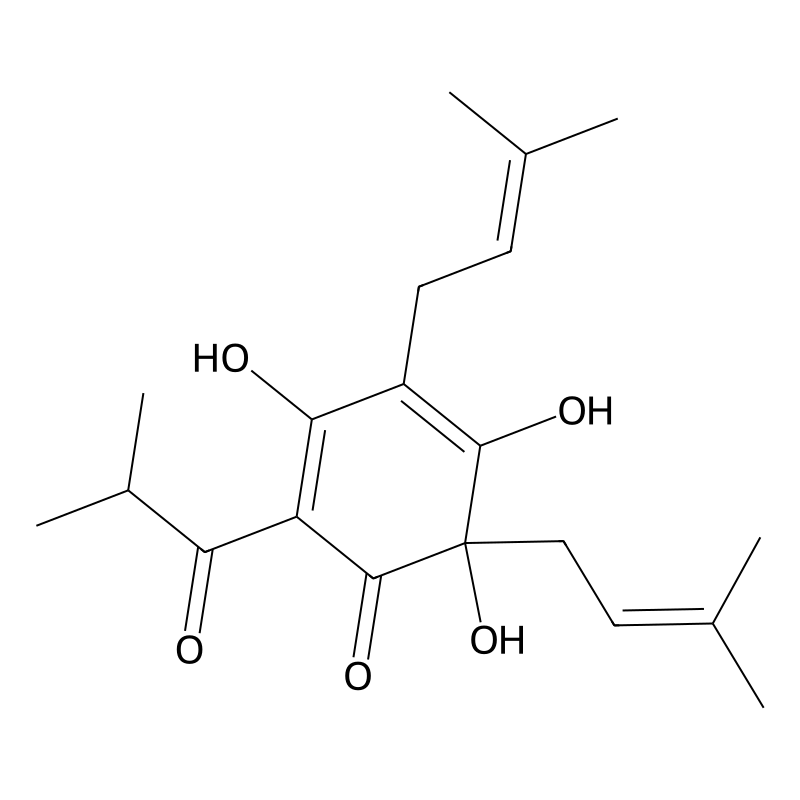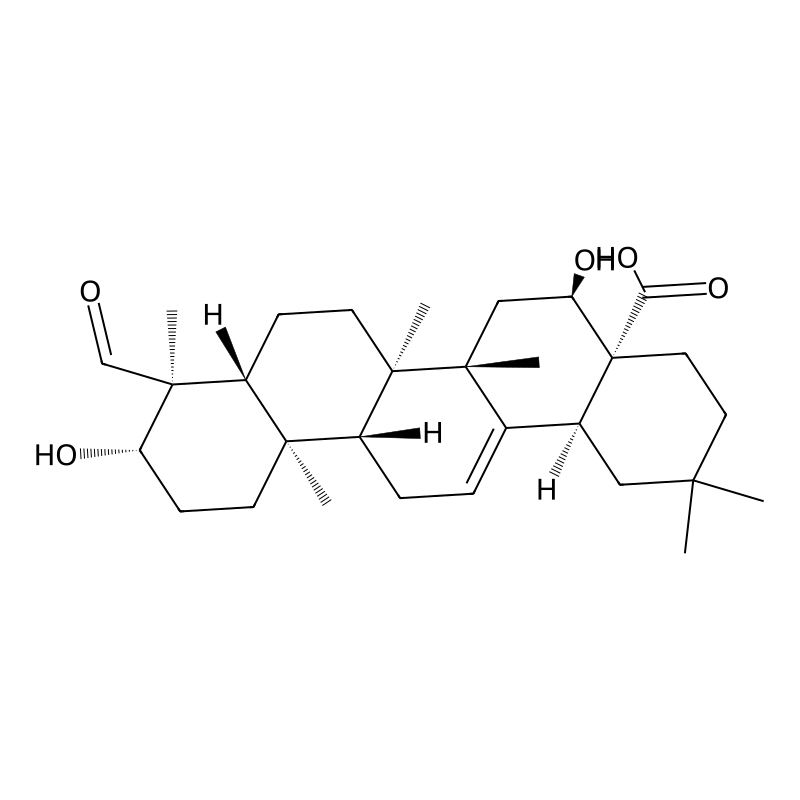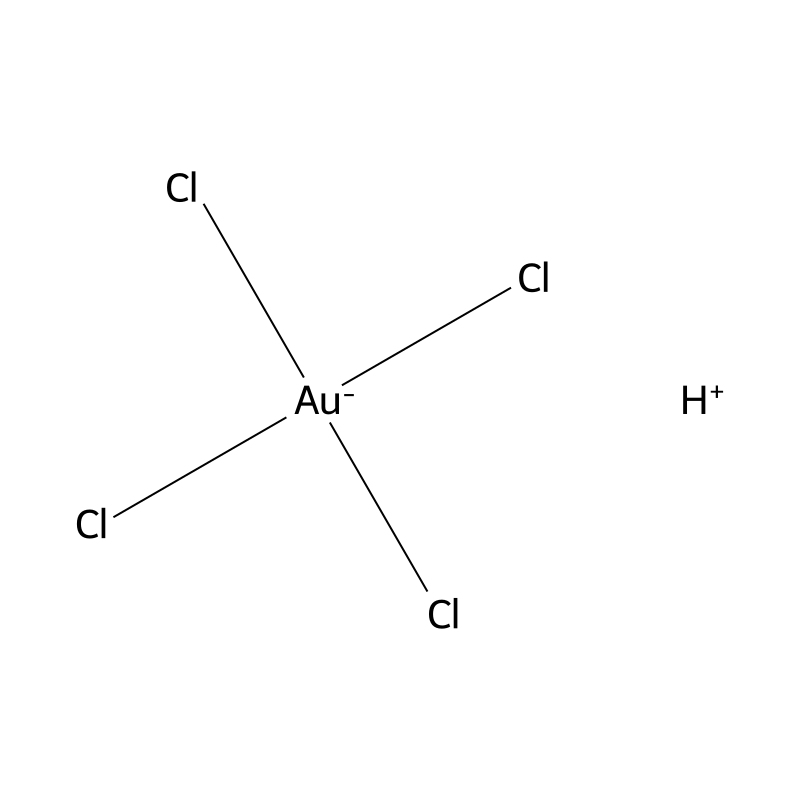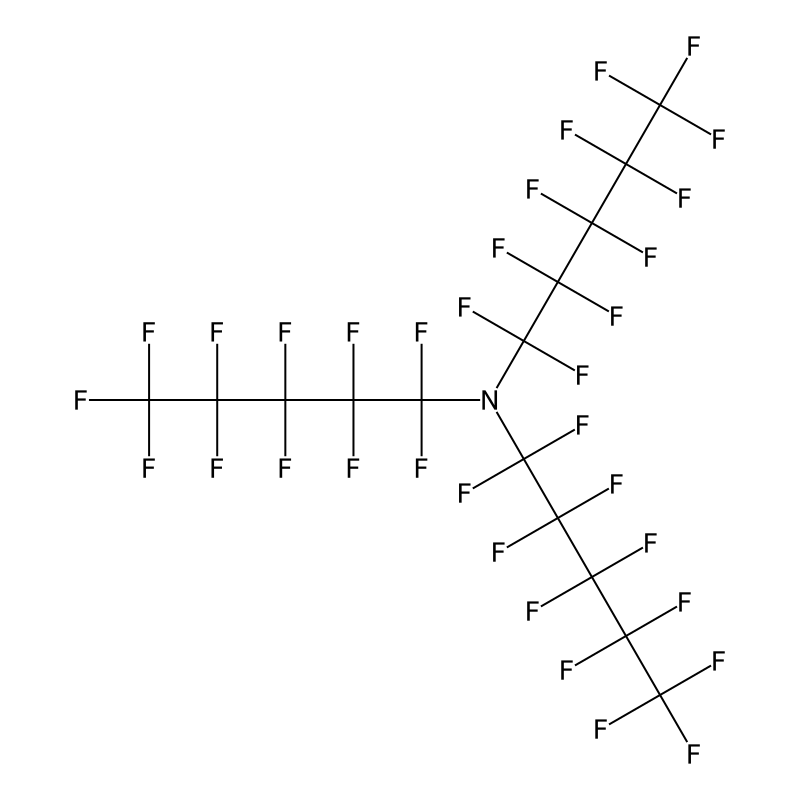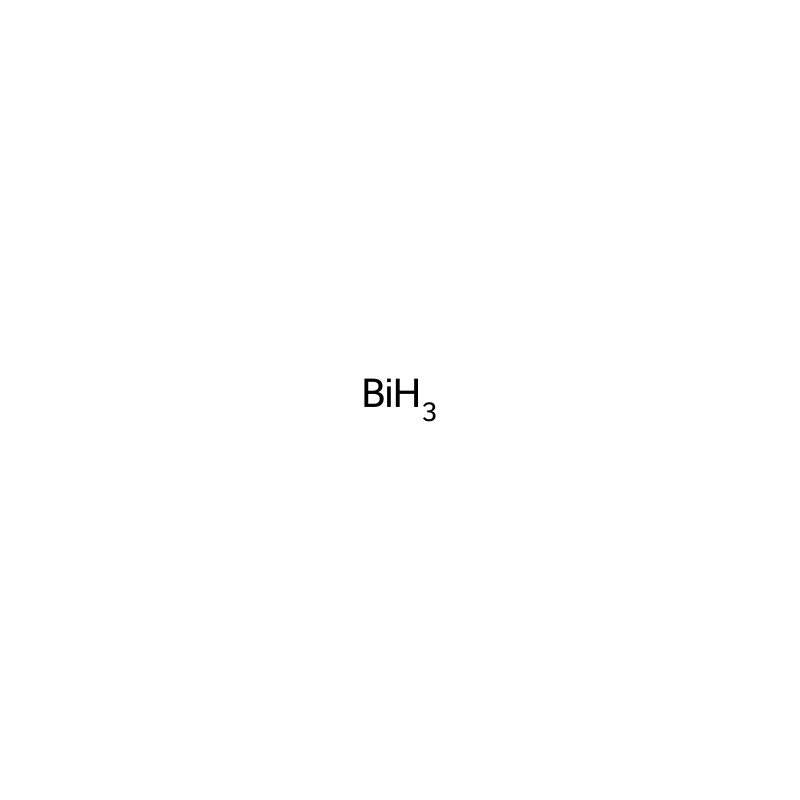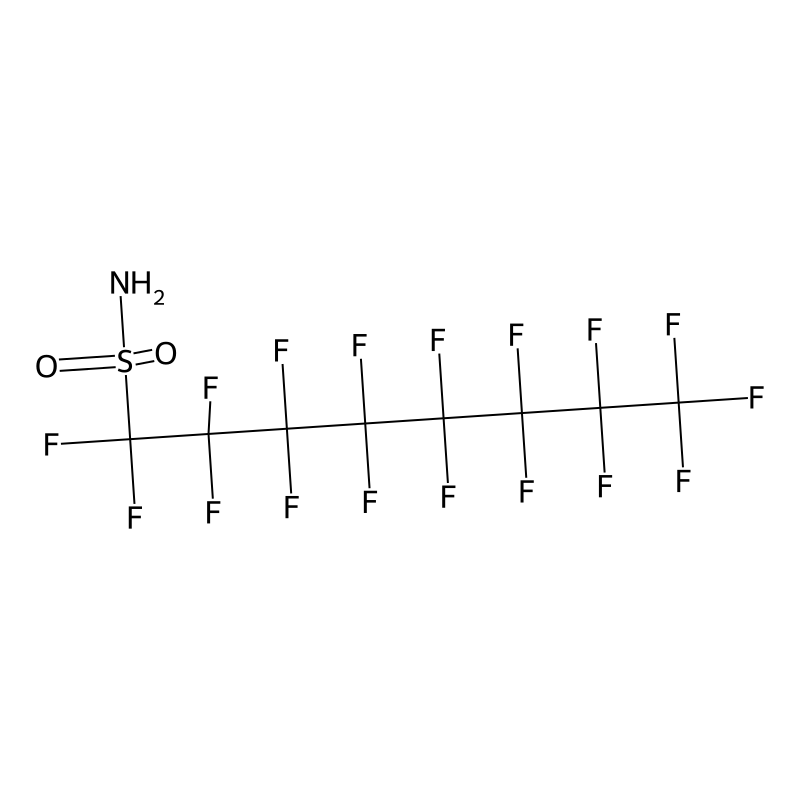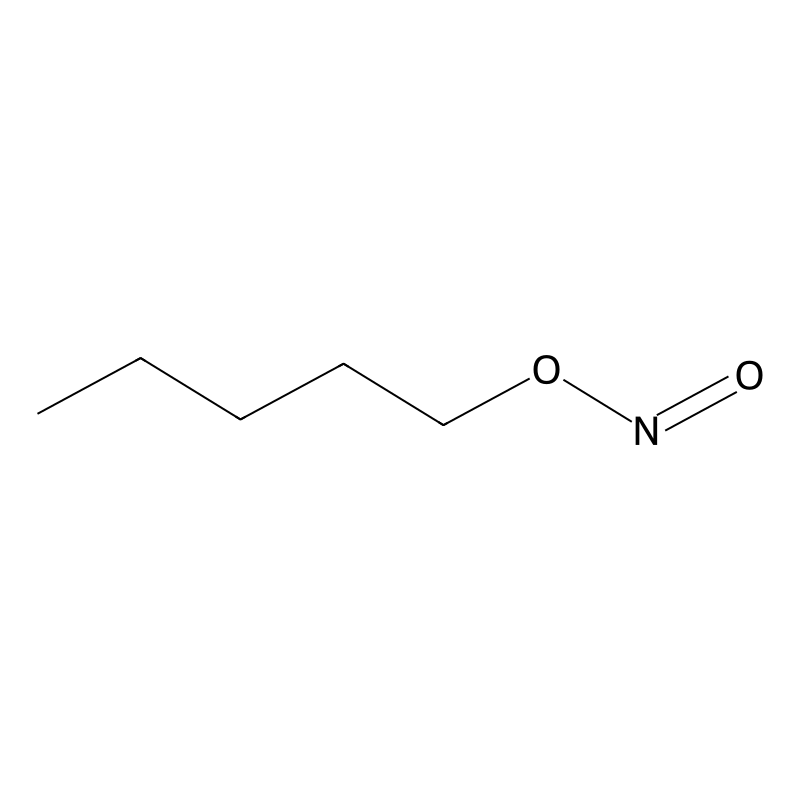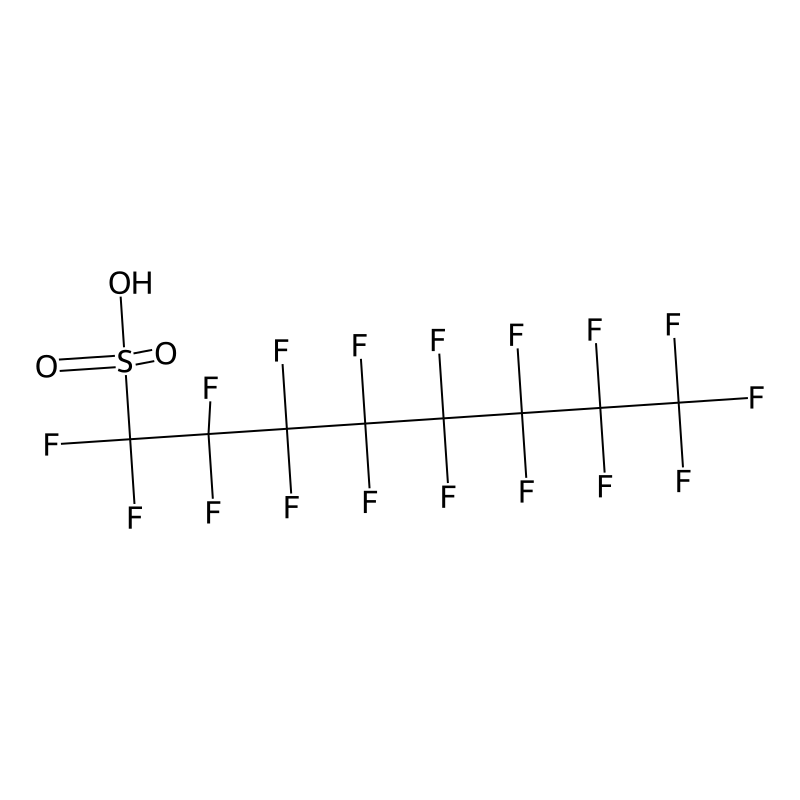Olopatadine Isopropyl Ester
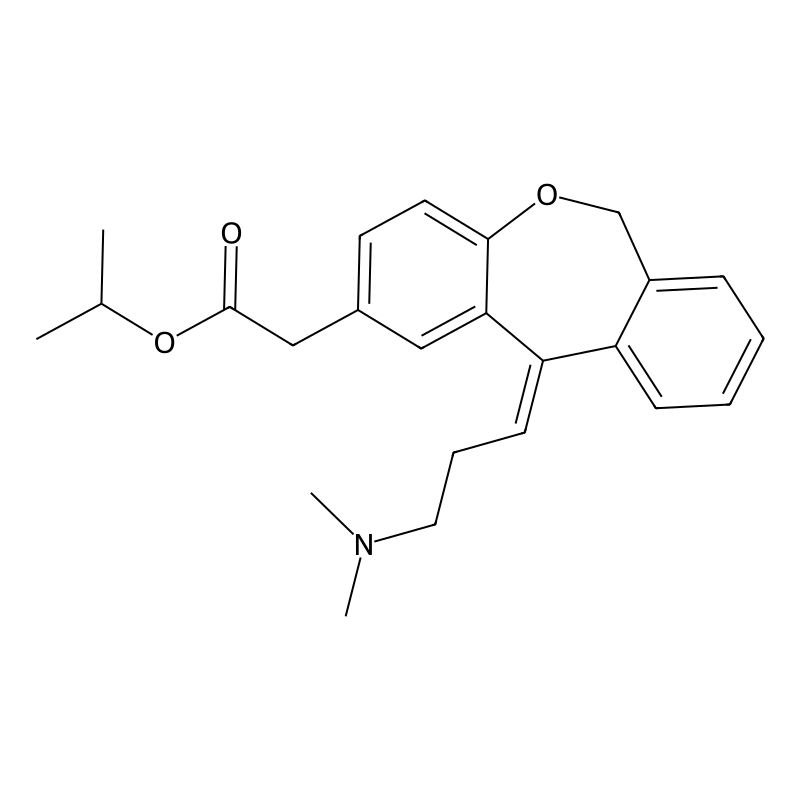
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
OIE is a synthetic compound derived from Olopatadine. Its significance lies in quality control processes for Olopatadine Hydrochloride. The presence and amount of OIE are monitored during Olopatadine Hydrochloride production to ensure the final product meets purity standards [, ].
Molecular Structure Analysis
OIE shares a similar core structure with Olopatadine Hydrochloride, containing a dibenzoxepin ring system with a functional group modification. The key difference lies in the ester linkage at the 2nd position of the ring. In OIE, an isopropyl group is attached through an ester bond, whereas Olopatadine Hydrochloride has a chloride group bonded at the same position [].
Chemical Reactions Analysis
Specific details regarding the synthesis of OIE are not publicly available due to potential proprietary information. However, general processes for Olopatadine Hydrochloride production involve the reaction of a starting material with appropriate precursors, followed by purification steps. During these processes, OIE might be formed as a byproduct [].
The decomposition pathway of OIE is not documented in available scientific literature. However, as an ester, it is likely susceptible to hydrolysis (reaction with water) under specific conditions, potentially breaking down into Olopatadine and Isopropyl alcohol [].
Physical And Chemical Properties Analysis
Data on the specific physical and chemical properties of OIE, such as melting point, boiling point, and solubility, is limited due to its role as an impurity standard. These properties are likely not reported in detail as they are not crucial for quality control purposes.
OIE itself does not possess a known mechanism of action. Its significance lies in ensuring the absence or minimal presence of this impurity in the final Olopatadine Hydrochloride product. Olopatadine Hydrochloride works by blocking histamine receptors and stabilizing mast cells, thereby preventing the release of inflammatory mediators that cause allergic reactions in the eyes [].
Safety information on OIE is not readily available due to its limited use in research and production settings. However, as a derivative of Olopatadine, it's advisable to handle it with care, following standard laboratory safety protocols for potentially hazardous materials. Olopatadine Hydrochloride itself is generally well-tolerated with minimal side effects [].

